![molecular formula C6H11ClN2O2 B2860218 8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride CAS No. 2247106-74-5](/img/structure/B2860218.png)

8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

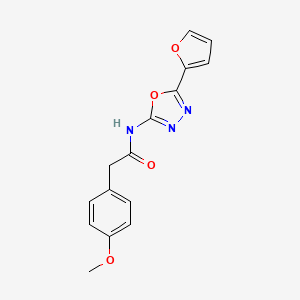

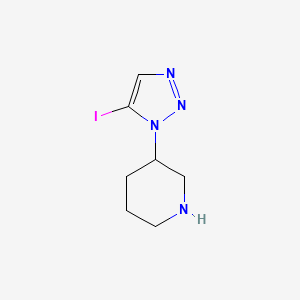

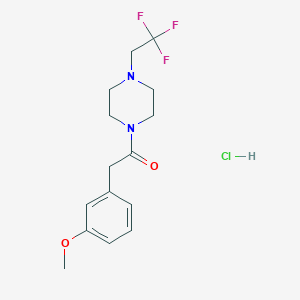

“8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride” is a chemical compound with the molecular formula C6H11ClN2O2 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride” consists of a spirocyclic system with a seven-membered ring fused to a three-membered ring . The seven-membered ring contains two nitrogen atoms and an oxygen atom .Physical And Chemical Properties Analysis

The molecular weight of “8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride” is 178.62 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Research has delved into the synthesis of derivatives of 5-oxa-2,6-diazaspiro[3.4]octan-1-one, showcasing the [3+2] cycloaddition of methylenelactams with nitrones. This stereospecific reaction yields compounds with distinct envelope conformations of the isoxazolidine rings, leading to variations in substituent orientation. Such synthetic strategies enhance the understanding of spirocyclic compound formation and their potential applications in further chemical transformations (A. Chiaroni et al., 2000).

Potential Biological Activities

- The exploration of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which share a similar spirocyclic framework with the compound of interest, has been conducted to assess their antihypertensive properties. This investigation highlights the significance of substituent variation at specific positions on the spirocyclic core for modulating biological activity, offering insights into the design of potential therapeutic agents (J. Caroon et al., 1981).

Advanced Synthetic Applications

- Novel synthetic routes towards multifunctional spirocyclic scaffolds, such as thia/oxa-azaspiro[3.4]octanes, have been established to serve as versatile modules in drug discovery. These methodologies emphasize the utility of spirocyclic compounds in creating structurally diverse and functionally rich chemical entities for pharmacological exploration (D. Li et al., 2013).

Receptor Modulation

- The compound NYX-2925, a novel N-methyl-d-aspartate (NMDA) receptor modulator with a similar spirocyclic core, illustrates the therapeutic potential of such structures in neuropathic pain management. Its ability to induce rapid and long-lasting analgesia in rat models underlines the significance of spirocyclic compounds in modulating synaptic plasticity and addressing chronic pain conditions (N. Ghoreishi-Haack et al., 2018).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.ClH/c1-4-6(2-7-3-6)10-5(9)8-4;/h4,7H,2-3H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHUVVMPHVDQRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(CNC2)OC(=O)N1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2860138.png)

![2-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2860142.png)

![N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2860145.png)

![[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B2860147.png)

![(Z)-4-((3-(methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2860155.png)